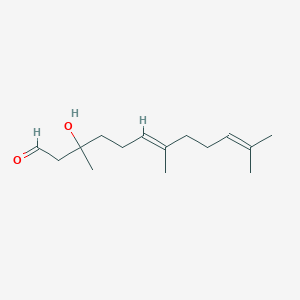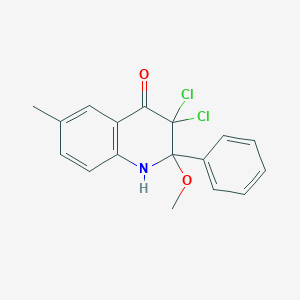![molecular formula C8H10N2O B116250 Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) CAS No. 142434-00-2](/img/structure/B116250.png)
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) is a complex organic compound that has gained significant attention in the field of medicinal chemistry. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and diverse biological activities.
Applications De Recherche Scientifique
Cyclopenta[b]pyrrole-6-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of Cyclopenta[b]pyrrole-6-carbonitrile is not fully understood. However, it is believed to act by modulating various cellular pathways and signaling cascades. It has been shown to inhibit the activity of certain enzymes and transcription factors, leading to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Cyclopenta[b]pyrrole-6-carbonitrile has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit angiogenesis, and induce apoptosis in cancer cells. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cyclopenta[b]pyrrole-6-carbonitrile in lab experiments is its diverse biological activities. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a useful tool for studying various disease pathways. However, the complex synthesis method and high cost of the compound can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of Cyclopenta[b]pyrrole-6-carbonitrile. One area of interest is its potential use in combination therapy for the treatment of cancer. It has also been suggested that it may have potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Conclusion:
Cyclopenta[b]pyrrole-6-carbonitrile is a complex organic compound that has gained significant attention in the field of medicinal chemistry. Its unique chemical structure and diverse biological activities make it a promising candidate for the development of new therapeutics. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Cyclopenta[b]pyrrole-6-carbonitrile have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Cyclopenta[b]pyrrole-6-carbonitrile involves a multi-step process that requires specialized equipment and expertise. The most common method of synthesis involves the reaction of 1,2-diaminocyclopentene with a suitable aldehyde or ketone in the presence of a catalyst. The resulting product is then subjected to various chemical transformations to obtain the final product.
Propriétés
Numéro CAS |
142434-00-2 |
|---|---|
Nom du produit |
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) |
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
(3aS,6R,6aR)-2-oxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-6-carbonitrile |
InChI |
InChI=1S/C8H10N2O/c9-4-6-2-1-5-3-7(11)10-8(5)6/h5-6,8H,1-3H2,(H,10,11)/t5-,6-,8+/m0/s1 |
Clé InChI |
HLCPPNSDQMMFJL-VMHSAVOQSA-N |
SMILES isomérique |
C1C[C@H]([C@H]2[C@@H]1CC(=O)N2)C#N |
SMILES |
C1CC(C2C1CC(=O)N2)C#N |
SMILES canonique |
C1CC(C2C1CC(=O)N2)C#N |
Synonymes |
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



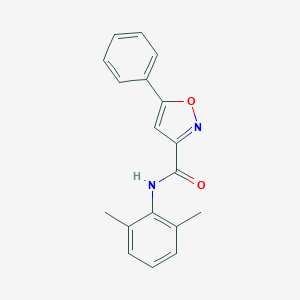
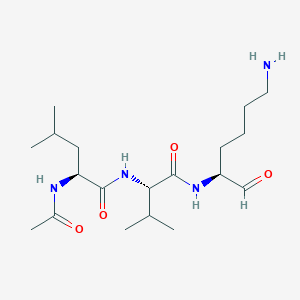
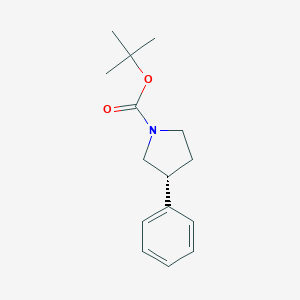



![Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate](/img/structure/B116179.png)



